molecular formula C13H20OSi B14394165 6-Methyl-3-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one CAS No. 89950-40-3

6-Methyl-3-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one

Cat. No.: B14394165
CAS No.: 89950-40-3
M. Wt: 220.38 g/mol
InChI Key: KDSWWEOARMAOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-(trimethylsilyl)spiro[44]nona-2,6-dien-1-one is a spiro compound characterized by its unique structure where two rings share a single spiro atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. Typically, the production of such compounds on an industrial scale would involve optimizing the synthetic routes for higher yields and purity, often using advanced techniques such as continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, organometallic reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-Methyl-3-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying spiroconjugation effects.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(trimethylsilyl)spiro[44]nona-2,6-dien-1-one involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.4]nona-1,3-diene
  • Spiro[4.4]nona-1,3,6,8-tetraene
  • Spiro[4.4]nona-3,8-diene-2,7-dione

Uniqueness

6-Methyl-3-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

89950-40-3

Molecular Formula

C13H20OSi

Molecular Weight

220.38 g/mol

IUPAC Name

9-methyl-2-trimethylsilylspiro[4.4]nona-2,8-dien-4-one

InChI

InChI=1S/C13H20OSi/c1-10-6-5-7-13(10)9-11(8-12(13)14)15(2,3)4/h6,8H,5,7,9H2,1-4H3

InChI Key

KDSWWEOARMAOPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC12CC(=CC2=O)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.